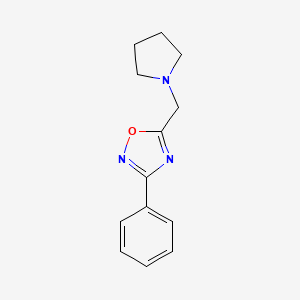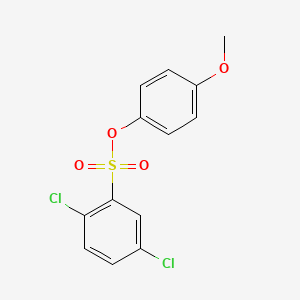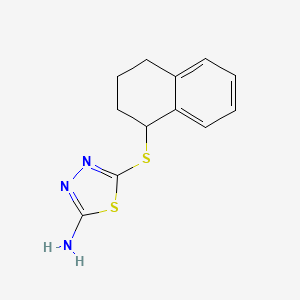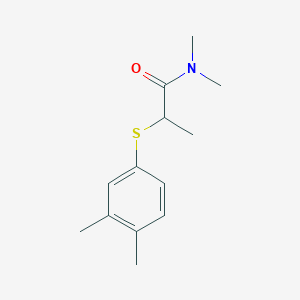
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, also known as PPOX, is a heterocyclic compound with potential applications in scientific research. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory and antitumor effects in preclinical studies. It has been shown to inhibit the production of inflammatory mediators and to induce apoptosis in cancer cells. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have fluorescent properties, making it a potential tool for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its simple synthesis method and high purity yield. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have potential applications in anti-inflammatory and antitumor research. However, one limitation of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
For 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole research include further exploration of its mechanism of action and potential therapeutic applications. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole may have potential as a fluorescent probe for imaging applications, and further research in this area is warranted. Finally, the development of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole analogs may lead to compounds with improved solubility and efficacy.
Synthesemethoden
The synthesis of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate, followed by reaction with ethyl chloroacetate to form the intermediate compound. The intermediate is then reacted with potassium hydroxide and acetic anhydride to produce 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole. This method is simple, efficient, and yields high purity 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole.
Eigenschaften
IUPAC Name |
3-phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-11(7-3-1)13-14-12(17-15-13)10-16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSEZRMZBDOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)

![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)
